molecular formula C8H7NO4 B1205983 4-Aminophthalic acid CAS No. 5434-21-9

4-Aminophthalic acid

Cat. No.: B1205983
CAS No.: 5434-21-9
M. Wt: 181.15 g/mol
InChI Key: OXSANYRLJHSQEP-UHFFFAOYSA-N
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Description

4-Aminophthalic acid, also known as 4-amino-1,2-benzenedicarboxylic acid, is an organic compound with the molecular formula C8H7NO4. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an amino group. This compound is a white to gray crystalline powder and is soluble in water, acids, and bases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminophthalic acid can be synthesized through the nitration of phthalic acid, followed by reduction. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Aminophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminophthalic acid depends on its specific applicationThese interactions can influence molecular targets and pathways, leading to desired biological or chemical effects .

Comparison with Similar Compounds

    3-Aminophthalic acid: Similar structure but with the amino group in a different position.

    4-Nitrophthalic acid: Precursor in the synthesis of 4-aminophthalic acid.

    Phthalic acid: Parent compound without the amino group.

Uniqueness: this compound is unique due to the presence of both carboxylic acid and amino functional groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-aminophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSANYRLJHSQEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8063880
Record name 4-Aminophthalic acid
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Molecular Weight

181.15 g/mol
Source PubChem
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CAS No.

5434-21-9
Record name 4-Aminophthalic acid
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Record name 4-Aminophthalic acid
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Record name 1,2-Benzenedicarboxylic acid, 4-amino-
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Synthesis routes and methods I

Procedure details

1 g (4.73 mmol) of 4-nitrophthalic acid is dissolved in 10 mL of anhydrous ethanol. The solution is stirred at room temperature and degassed under argon. 50 mg of palladium/charcoal (5%) are added in a single portion and hydrogen is bubbled into the solution. After 3 hours, the solution is filtered through Celite and then evaporated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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